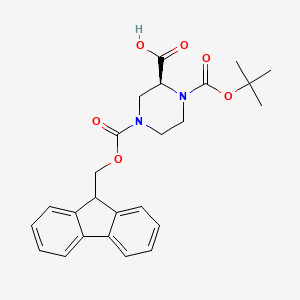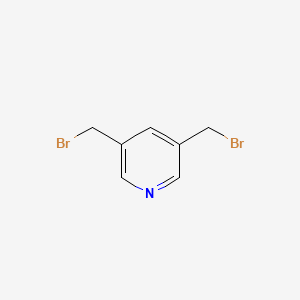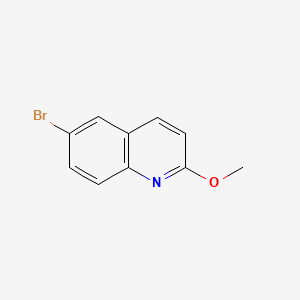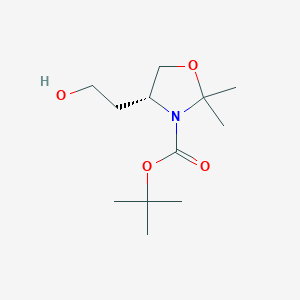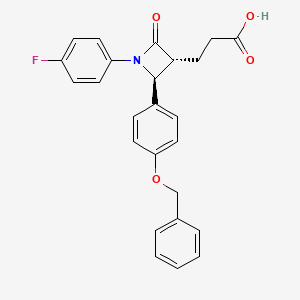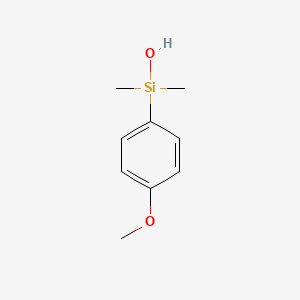
(4-Methoxyphenyl)dimethylsilanol
Overview
Description
“(4-Methoxyphenyl)dimethylsilanol” is a useful silicon nucleophile for Pd-catalyzed cross-coupling . It can be used as a starting material in the Pd-catalyzed cross-coupling reactions with various aryl halides to obtain biaryl compounds .
Synthesis Analysis
“(4-Methoxyphenyl)dimethylsilanol” can be used as a starting material in the Pd-catalyzed cross-coupling reactions with various aryl halides to obtain biaryl compounds using Cs2CO3 base . It can also be used to prepare potassium (4-methoxyphenyl)dimethylsilanolate, which in turn is used to synthesize biaryl derivatives by reacting with aryl bromides .Molecular Structure Analysis
The molecular formula of “(4-Methoxyphenyl)dimethylsilanol” is C9H14O2Si . The InChI representation is InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3 . The canonical SMILES representation is COC1=CC=C(C=C1)Si©O .Chemical Reactions Analysis
“(4-Methoxyphenyl)dimethylsilanol” can be used as a starting material in the Pd-catalyzed cross-coupling reactions with various aryl halides to obtain biaryl compounds .Physical And Chemical Properties Analysis
The molecular weight of “(4-Methoxyphenyl)dimethylsilanol” is 182.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 182.076306220 g/mol , and the monoisotopic mass is also 182.076306220 g/mol . The topological polar surface area is 29.5 Ų .Scientific Research Applications
Cross-Coupling Reactions
(4-Methoxyphenyl)dimethylsilanol is utilized as a starting material in Pd-catalyzed cross-coupling reactions with various aryl halides to synthesize biaryl compounds. This process typically employs Cs2CO3 as a base, which is a common method in the synthesis of complex organic molecules, particularly in pharmaceutical research and material sciences .
Synthesis of Biaryl Derivatives
Another application involves using (4-Methoxyphenyl)dimethylsilanol to prepare potassium (4-methoxyphenyl)dimethylsilanolate . This compound is then used to react with aryl halides to produce biaryl derivatives, which are valuable in various fields including organic electronics and drug development .
Proteomics Research
In proteomics research, (4-Methoxyphenyl)dimethylsilanol can be used as a biochemical agent. Proteomics is the large-scale study of proteins, which are vital parts of living organisms, with many functions. The compound’s role in this field could be linked to its chemical properties that may affect protein interactions or stability .
Future Directions
A paper titled “Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation” discusses the synthesis of diversely functionalized organosilanols, silanediols, and polymeric siloxanol engaging a wide spectrum of hydrosilanes under ambient reaction conditions . This could potentially indicate future directions for the use of “(4-Methoxyphenyl)dimethylsilanol”.
Mechanism of Action
Target of Action
It’s known that this compound is used as a starting material in various chemical reactions .
Mode of Action
(4-Methoxyphenyl)dimethylsilanol is used as a starting material in Pd-catalyzed cross-coupling reactions with various aryl halides to obtain biaryl compounds . It can also be used to prepare potassium (4-methoxyphenyl)dimethylsilanolate, which in turn is used to synthesize biaryl derivatives by reacting with aryl bromides .
Action Environment
It’s known that the compound has a storage temperature of 2-8°c , indicating that temperature could be a significant environmental factor affecting its stability.
properties
IUPAC Name |
hydroxy-(4-methoxyphenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYKNBMTGBOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446018 | |
| Record name | (p-Methoxyphenyl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22868-26-4 | |
| Record name | (p-Methoxyphenyl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



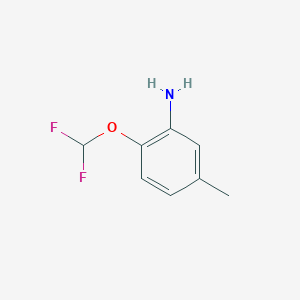
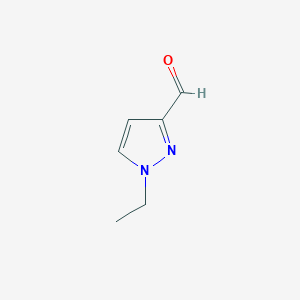

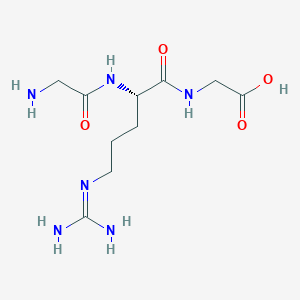
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)
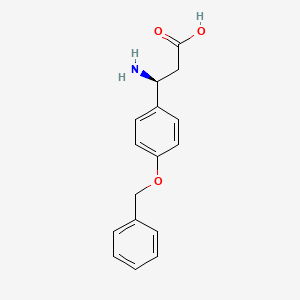
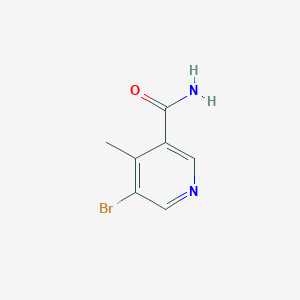
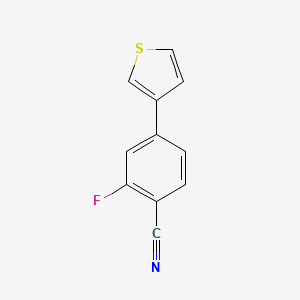
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)
